5-(Aminomethyl)-6-methylpyridine-3-sulfonamide
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Overview
Description
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 5-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide typically involves the introduction of the aminomethyl and sulfonamide groups onto a pyridine ring. One common method involves the reaction of 6-methylpyridine-3-sulfonyl chloride with an aminomethylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyridine derivatives with different functional groups replacing the sulfonamide nitrogen.
Scientific Research Applications
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with the active site of enzymes, inhibiting their function, while the aminomethyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different heterocyclic ring.
6-Methylpyridine-3-sulfonamide: Lacks the aminomethyl group but has the same sulfonamide and methyl substitutions on the pyridine ring.
5-(Aminomethyl)-2-thiouridine: Contains an aminomethyl group and a different heterocyclic base.
Uniqueness
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and sulfonamide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-(aminomethyl)-6-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-5-6(3-8)2-7(4-10-5)13(9,11)12/h2,4H,3,8H2,1H3,(H2,9,11,12) |
InChI Key |
UHFANBPZQNKVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)N)CN |
Origin of Product |
United States |
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